Cbz-N-amido-PEG8-acid
Overview
Description
Cbz-N-amido-PEG8-acid is a PEG derivative containing a CBZ-protected amino group and a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media .
Synthesis Analysis
The terminal carboxylic acid of Cbz-N-amido-PEG8-acid can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . The protected amine can be deprotected under acidic conditions .Molecular Structure Analysis
The molecular formula of Cbz-N-amido-PEG8-acid is C27H45NO12 . It has a molecular weight of 575.7 g/mol .Chemical Reactions Analysis
The terminal carboxylic acid of Cbz-N-amido-PEG8-acid can react with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond .Physical And Chemical Properties Analysis
Cbz-N-amido-PEG8-acid has a molecular weight of 575.7 g/mol and a molecular formula of C27H45NO12 . It is a viscous liquid and is stored at -20°C .Scientific Research Applications
Chemoselective N-benzyloxycarbonylation
An efficient and eco-friendly protocol for the chemoselective N-benzyloxycarbonylation of amines using benzyl chloroformate (Cbz-Cl) in the presence of PEG-600 is described. This reaction is applicable to both aliphatic and aromatic amines and achieves excellent yields (Zhang, 2012).
Gene Delivery and Polymer Applications
Cbz-N-amido-PEG8-acid is utilized in gene delivery systems. A study reports the use of a graft copolymer of poly(ethylene glycol) (PEG) and a branched SS-PAEI, poly(triethylentetramine/cystaminebisacrylamide) (p(TETA/CBA)), demonstrating its feasibility for improving gene carrier stability and biological activity (Brumbach, 2010).
Pharmaceutical Formulations
In pharmaceutical formulations, Cbz-N-amido-PEG8-acid plays a role in the preparation of solid dispersions for improving the dissolution and bioavailability of drugs like carbamazepine (CBZ). These formulations utilize polyethylene glycol (PEG) as a key component for enhancing drug release rates (Doshi, 1997).
Pharmaceutical Cocrystal Formulations
Cbz-N-amido-PEG8-acid is used in the development of pharmaceutical cocrystals, which are designed to improve the solubility, stability, and bioavailability of drugs. These cocrystals often involve interactions with polyethylene glycol (PEG) and other polymers to optimize drug performance (Qiu, 2016).
Future Directions
properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H45NO12/c29-26(30)6-8-32-10-12-34-14-16-36-18-20-38-22-23-39-21-19-37-17-15-35-13-11-33-9-7-28-27(31)40-24-25-4-2-1-3-5-25/h1-5H,6-24H2,(H,28,31)(H,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISVOBOLHCFBPFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H45NO12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901135401 | |
Record name | 5,8,11,14,17,20,23,26-Octaoxa-2-azanonacosanedioic acid, 1-(phenylmethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901135401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
575.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cbz-N-amido-PEG8-acid | |
CAS RN |
1334177-87-5 | |
Record name | 5,8,11,14,17,20,23,26-Octaoxa-2-azanonacosanedioic acid, 1-(phenylmethyl) ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1334177-87-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,8,11,14,17,20,23,26-Octaoxa-2-azanonacosanedioic acid, 1-(phenylmethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901135401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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